1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17990905
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 5-phenyl-2-propan-2-ylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
| Standard InChI Key | BJMQTKMRBKRKDW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (molecular formula: C₁₃H₁₄N₂O) features a pyrazole ring substituted with three distinct groups:
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An isopropyl group at the 1-position, enhancing steric bulk and lipophilicity.
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A phenyl group at the 3-position, contributing π-π stacking capabilities and electronic effects.
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A formyl group at the 5-position, enabling reactivity in nucleophilic additions and condensations.
The compound’s molecular weight is 214.27 g/mol, with a calculated partition coefficient (LogP) of 2.8, suggesting moderate lipophilicity suitable for membrane permeability in drug design.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde typically involves two stages:
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Pyrazole Ring Formation:
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A Knorr-type condensation between hydrazine derivatives and diketones or β-ketoaldehydes.
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Example: Reaction of phenylacetone with isopropylhydrazine to form 1-isopropyl-3-phenyl-1H-pyrazole.
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Formylation at the 5-Position:
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Vilsmeier-Haack Reaction: Treatment with DMF and POCl₃ introduces the aldehyde group regioselectively.
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Duff Reaction: Direct formylation using hexamine under acidic conditions.
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Table 1: Comparison of Formylation Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Vilsmeier-Haack | 65–75 | ≥95 | High regioselectivity |
| Duff Reaction | 50–60 | 90–92 | Mild conditions, fewer side products |
Industrial-Scale Production
Optimized protocols for bulk synthesis emphasize:
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Catalytic Efficiency: Use of Lewis acids (e.g., ZnCl₂) to accelerate formylation.
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Solvent Systems: Polar aprotic solvents like DMF or THF improve reaction homogeneity.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures ≥98% purity.
Applications in Materials Science
Coordination Chemistry
The aldehyde group serves as a versatile ligand precursor. Reaction with primary amines yields Schiff bases capable of forming stable complexes with transition metals:
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Copper(II) Complexes: Exhibit catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹).
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Palladium Complexes: Effective in Suzuki-Miyaura cross-coupling reactions (yields >85%).
Table 2: Metal Complex Properties
| Metal Ion | Application | Key Performance Metric |
|---|---|---|
| Cu²⁺ | Catalytic oxidation | TOF: 1,200 h⁻¹ |
| Pd⁰ | Cross-coupling reactions | Yield: 85–92% |
| Fe³⁺ | Magnetic materials | Saturation magnetization: 45 emu/g |
Polymer Modification
Incorporation into polymer backbones (e.g., polyimides) improves thermal stability:
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Glass Transition Temperature (Tg): Increases by 20–25°C compared to unmodified polymers.
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Mechanical Strength: Tensile modulus enhances by 15–18% due to rigid pyrazole units.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize drug-like properties.
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Green Chemistry Approaches: Developing solvent-free formylation methods to reduce environmental impact.
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Advanced Material Design: Exploring pyrazole-carbaldehyde copolymers for high-temperature applications.
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